

Sotagliflozin drug interactions monitoring parameters

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Compound Focus: Sotagliflozin

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Sotagliflozin: Drug Development Guide

Drug Interactions & Clinical Monitoring

Sotagliflozin has a known interaction profile that requires careful management in clinical trials. The table below summarizes the key interactions and recommended monitoring protocols.

Table 1: Key Drug Interaction Profiles and Monitoring Recommendations [1] [2] [3]

Interacting Drug / Class	Interaction Mechanism / Effect	Clinical Management & Monitoring
Insulin & Insulin Secretagogues (e.g., sulfonylureas)	Pharmacodynamic: Increased risk of hypoglycemia [2] [4] [5]	• Closely monitor blood glucose. • Consider reducing the dose of the concomitant insulin or secretagogue. [2] [5]
UGT Inducers (e.g., rifampin, carbamazepine, phenytoin) [5]	Pharmacokinetic: Induction of glucuronidation (UGT1A9) reduces sotagliflozin exposure, potentially decreasing efficacy. [2] [3]	• Monitor clinical status and efficacy. • Dose adjustment of sotagliflozin may be required. [2]

Interacting Drug / Class	Interaction Mechanism / Effect	Clinical Management & Monitoring
Digoxin	Pharmacokinetic: Sotagliflozin (400 mg) increases digoxin exposure. [2] [3] [5]	• Monitor serum digoxin levels. • Dosage modification of digoxin may be necessary. [2] [5]
Lithium	Pharmacokinetic: SGLT2 inhibitors can decrease serum lithium concentrations. [2] [3] [5]	• Frequently monitor serum lithium concentration. • Dosage modification of lithium may be necessary. [2] [5]
Diuretics (especially loop diuretics)	Pharmacodynamic: Increased risk of volume depletion and symptomatic hypotension. [2] [4]	• Assess volume status before initiation. • Monitor for signs/symptoms of hypotension (dizziness, lightheadedness) during therapy. [2] [4]
Sympathomimetics (e.g., pseudoephedrine)	Pharmacodynamic: Potential for diminished antidiabetic efficacy due to drug-induced hyperglycemia. [6]	• Monitor glycemic control. [6]

Essential Clinical Monitoring Parameters

For patient safety in clinical trials, consistent monitoring for specific adverse events is critical. The following parameters should be tracked closely.

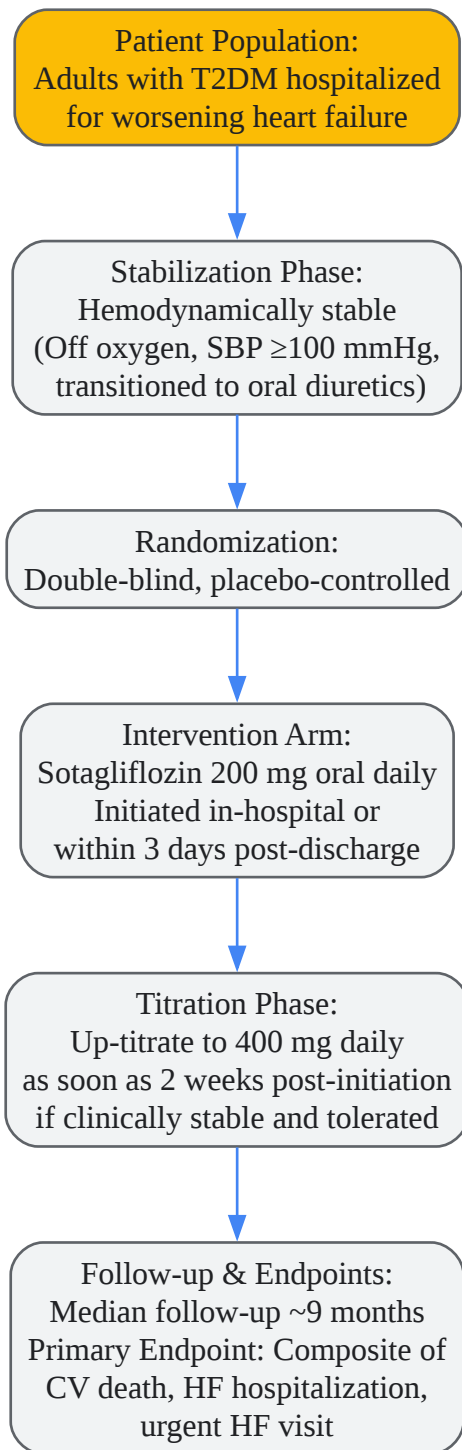
Table 2: Essential Clinical Monitoring Parameters for Adverse Events [7] [2] [4]

Monitoring Parameter	Rationale & Risk Factors	Recommended Action
Volume Depletion / Hypotension	Sotagliflozin causes osmotic diuresis. Risk is higher in elderly, on loop diuretics, or with eGFR <60 mL/min/1.73 m ² . [2] [4]	• Assess volume status and correct depletion before initiation. • Monitor BP, electrolytes, and renal function, especially after starting. [2]

Monitoring Parameter	Rationale & Risk Factors	Recommended Action
Hypoglycemia	Risk is increased when used concomitantly with insulin or insulin secretagogues. [2] [4]	<ul style="list-style-type: none">• Monitor blood glucose frequently.• Implement a protocol for dose reduction of the concomitant agent. [2]
Ketoacidosis	Can occur in patients with Type 1 and Type 2 diabetes, sometimes with blood glucose levels <250 mg/dL. [2]	<ul style="list-style-type: none">• Assess ketones if symptoms occur (nausea, vomiting, malaise), regardless of blood glucose level.• Discontinue drug and treat immediately if suspected. [2]
Urinary Tract Infections (UTI)	Includes serious infections like urosepsis and pyelonephritis. [2] [4]	<ul style="list-style-type: none">• Monitor for signs/symptoms (dysuria, frequency, fever, back pain).• Treat promptly if infection is confirmed. [2]
Genital Mycotic Infections	More common in patients with a history of infections or uncircumcised men. [2] [4]	<ul style="list-style-type: none">• Monitor for signs/symptoms and treat as appropriate. [2]
Renal Function	Acute transient changes in creatinine can occur; acute kidney injury has been reported with SGLT2 inhibitors. [2] [4]	<ul style="list-style-type: none">• Assess eGFR prior to initiation.• Monitor renal function periodically during treatment. [2]

Experimental Protocol & Dosing Considerations

The clinical efficacy of **sotagliflozin** was established in two major phase 3 trials. The following workflow visualizes the core protocol from the SOLOIST-WHF trial, which is relevant for designing clinical studies.



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Key Dosing and Protocol Details:

- **Dosing:** The recommended starting dose is **200 mg orally once daily**, taken not more than one hour before the first meal of the day to maximize absorption. After at least two weeks, the dose should be up-titrated to **400 mg once daily** as tolerated. Tablets must be swallowed whole. [7] [2] [3]

- **Special Protocol Considerations:**

- **Surgery/Fasting:** Withhold **sotagliflozin** for at least 3 days prior to major surgery or procedures associated with prolonged fasting to reduce the risk of ketoacidosis. Resume once the patient is clinically stable and has resumed oral intake. [2]
- **Renal Impairment:** Patients with an eGFR below 30 mL/min/1.73 m² experienced more volume-related adverse events. Treatment was discontinued if eGFR fell below 15 mL/min/1.73 m² or if chronic dialysis was initiated. [3]

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